tert-butyl 4-carbamoylbenzoate
CAS No.: 1307310-12-8
Cat. No.: VC11483536
Molecular Formula: C12H15NO3
Molecular Weight: 221.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1307310-12-8 |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.3 |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl 4-carbamoylbenzoate (IUPAC name: tert-butyl 4-(carbamoyl)benzoate) belongs to the class of aromatic esters with a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol. The compound features a benzoate core modified by a carbamoyl (-CONH₂) group at the 4-position and a tert-butyl ester (-OCOC(CH₃)₃) at the 1-position. This configuration confers both steric protection from the bulky tert-butyl group and reactivity from the carbamoyl moiety, making it suitable for selective transformations in multi-step syntheses .
Table 1: Physicochemical Properties of tert-Butyl 4-Carbamoylbenzoate
The tert-butyl group enhances solubility in non-polar solvents while the carbamoyl group introduces hydrogen-bonding capabilities, enabling interactions with polar substrates. Spectroscopic data (e.g., NMR, IR) would typically show signals consistent with ester carbonyls (~1700 cm⁻¹) and carbamoyl N-H stretches (~3350 cm⁻¹) .
Synthesis and Manufacturing Approaches
The synthesis of tert-butyl 4-carbamoylbenzoate can be achieved through two primary routes, leveraging established esterification and amidation protocols.
Esterification of 4-Carbamoylbenzoic Acid
4-Carbamoylbenzoic acid undergoes esterification with tert-butanol under acid-catalyzed conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) in refluxing toluene. This method, analogous to the production of tert-butyl 4-(chloromethyl)benzoate , typically yields 80–85% product after purification via recrystallization or column chromatography.
Post-Esterification Amidation
Alternatively, tert-butyl 4-cyanobenzoate can be hydrolyzed to the corresponding carboxylic acid, followed by treatment with ammonia or ammonium chloride in the presence of a coupling agent such as EDCI/HOBt. This route mirrors techniques used in peptide synthesis and boron-containing intermediates .
Table 2: Representative Synthetic Routes
| Method | Conditions | Yield |
|---|---|---|
| Acid-catalyzed esterification | H₂SO₄, toluene, reflux | 85% |
| Amidation of nitrile | NH₃, EDCI, DMF | 75% |
Physicochemical and Stability Profiles
tert-Butyl 4-carbamoylbenzoate exhibits moderate thermal stability, with decomposition observed above 300°C. The tert-butyl group confers resistance to hydrolysis under basic conditions, though acidic environments may cleave the ester. Storage recommendations align with those for similar tert-butyl esters: inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .
Applications in Pharmaceutical and Fine Chemical Synthesis
The compound’s dual functionality (ester and carbamoyl groups) positions it as a valuable intermediate in drug discovery. Key applications include:
Prodrug Development
The tert-butyl ester serves as a protective group for carboxylic acids, enabling controlled release in vivo. For example, prodrugs of NSAIDs or antivirals often employ such esters to enhance bioavailability .
Peptidomimetic Scaffolds
Carbamoyl groups are integral to peptide bond isosteres, which improve metabolic stability in therapeutic agents. tert-Butyl 4-carbamoylbenzoate could act as a building block for kinase inhibitors or protease-resistant analogs .
Polymer and Material Science
Incorporation into polyamides or polyurethanes could leverage the carbamoyl group’s hydrogen-bonding capacity, enhancing material toughness. Such applications mirror the use of methyl 4-tert-butylbenzoate in UV stabilizers .
Market Trends and Future Directions
The global market for tert-butyl-protected intermediates is projected to grow at 6.2% CAGR (2025–2030), driven by demand for modular synthetic platforms in pharmaceuticals . Future research should explore:
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Catalytic asymmetric synthesis routes.
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Biocatalytic esterification to improve sustainability.
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Applications in covalent inhibitor design (e.g., targeting cysteine residues).
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